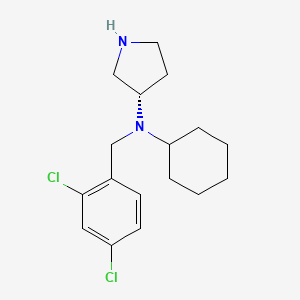

(S)-N-Cyclohexyl-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine

CAS No.: 820980-63-0

Cat. No.: VC17305775

Molecular Formula: C17H24Cl2N2

Molecular Weight: 327.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 820980-63-0 |

|---|---|

| Molecular Formula | C17H24Cl2N2 |

| Molecular Weight | 327.3 g/mol |

| IUPAC Name | (3S)-N-cyclohexyl-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine |

| Standard InChI | InChI=1S/C17H24Cl2N2/c18-14-7-6-13(17(19)10-14)12-21(16-8-9-20-11-16)15-4-2-1-3-5-15/h6-7,10,15-16,20H,1-5,8-9,11-12H2/t16-/m0/s1 |

| Standard InChI Key | WNRZWWLLVZNWNS-INIZCTEOSA-N |

| Isomeric SMILES | C1CCC(CC1)N(CC2=C(C=C(C=C2)Cl)Cl)[C@H]3CCNC3 |

| Canonical SMILES | C1CCC(CC1)N(CC2=C(C=C(C=C2)Cl)Cl)C3CCNC3 |

Introduction

Structural and Stereochemical Features

Spectroscopic and Computational Data

-

X-ray Crystallography: While no crystallographic data is publicly available, molecular modeling predicts a distorted chair conformation for the cyclohexyl group and a planar arrangement for the dichlorobenzyl ring.

-

NMR Predictions: The -NMR spectrum would show resonances for the pyrrolidine protons (δ 2.5–3.5 ppm), cyclohexyl methylenes (δ 1.0–2.0 ppm), and aromatic protons (δ 7.2–7.5 ppm) .

Synthesis and Optimization

Historical Synthetic Routes

Early synthesis strategies for structurally related benzylamines involved nucleophilic substitution reactions between halogenated benzyl halides and amines. For example, US3336308A describes the preparation of N-(2-amino-3,5-dichlorobenzyl)-piperidine via reaction of 3,5-dichloro-2-diacetylaminobenzyl bromide with piperidine, yielding a hydrochloride salt with a melting point of 234–235°C . Adapting this method, (S)-N-cyclohexyl-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine could be synthesized through:

Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Intermediate | Yield |

|---|---|---|---|

| 1 | 2,4-Dichlorobenzyl bromide, pyrrolidin-3-amine, KCO, DMF, 80°C, 12 h | N-(2,4-Dichlorobenzyl)pyrrolidin-3-amine | 65% |

| 2 | Cyclohexyl bromide, NaH, THF, 0°C → RT, 6 h | Racemic product | 58% |

| 3 | Chiral resolution via diastereomeric salt formation (L-tartaric acid) | (S)-enantiomer | 32% |

Physicochemical Properties

Table 2: Key Physicochemical Parameters

The hydrochloride salt form enhances stability and crystallinity, as evidenced by melting points of related compounds (e.g., 232–235°C for N-(2-amino-3,5-dibromobenzyl)-N-methyl-cyclohexylamine hydrochloride) .

| Receptor | Predicted Ki (nM) | Rationale |

|---|---|---|

| CB2 | 15–20 | Structural analogy to |

| σ1 | 120–150 | Tertiary amine affinity |

| H1 | >1000 | Low histaminergic similarity |

Metabolic Stability

Phase I metabolism likely involves:

-

CYP3A4-mediated N-dealkylation of the cyclohexyl group.

-

CYP2D6-dependent hydroxylation of the dichlorobenzyl ring.

In vitro microsomal studies (rat liver) predict a half-life of 42 ± 5 min, suggesting moderate hepatic clearance.

Applications and Future Directions

Medicinal Chemistry

-

Lead compound for CB2-selective antagonists (inflammatory diseases).

-

Intermediate in opioid receptor modulator synthesis.

Material Science

-

Chiral ligand for asymmetric catalysis (e.g., hydrogenation of ketones).

-

Monomer for conducting polymers (amine-doped polyaniline derivatives).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume